molecular formula C12H14N4O B2826654 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one CAS No. 2202367-83-5

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Cat. No.: B2826654
CAS No.: 2202367-83-5
M. Wt: 230.271
InChI Key: LDATVTCCOSURQO-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one is a heterocyclic compound that features a triazole ring fused with a cyclopropyl and pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with cyclopropyl ketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and can lead to higher yields and reduced production times.

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can lead to alcohol derivatives.

Scientific Research Applications

3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one exerts its effects is often related to its ability to interact with specific molecular targets. This compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-cyclopropyl-4-methyl-1-[(pyridin-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one
  • 3-cyclopropyl-4-methyl-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

Uniqueness

Compared to similar compounds, 3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one may exhibit unique properties such as enhanced binding affinity to certain targets or improved stability under specific conditions. These differences can make it more suitable for particular applications in research and industry.

Properties

IUPAC Name

5-cyclopropyl-4-methyl-2-(pyridin-3-ylmethyl)-1,2,4-triazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c1-15-11(10-4-5-10)14-16(12(15)17)8-9-3-2-6-13-7-9/h2-3,6-7,10H,4-5,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDATVTCCOSURQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CC2=CN=CC=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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